molecular formula C15H15NO3 B13343439 (S)-2-amino-3-(3-phenoxyphenyl)propanoic acid

(S)-2-amino-3-(3-phenoxyphenyl)propanoic acid

Cat. No.: B13343439
M. Wt: 257.28 g/mol
InChI Key: CVEJYSBWVPCQMR-AWEZNQCLSA-N
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Description

(S)-2-amino-3-(3-phenoxyphenyl)propanoic acid is a chiral amino acid derivative with a phenoxyphenyl group attached to the propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-amino-3-(3-phenoxyphenyl)propanoic acid typically involves the use of chiral catalysts or starting materials to ensure the desired stereochemistry. One common method is the Suzuki–Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated phenoxyphenyl compound under palladium catalysis . The reaction conditions are generally mild, with the use of a base such as potassium carbonate and a solvent like tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, followed by purification steps such as crystallization or chromatography to isolate the desired product. The use of continuous flow reactors can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-amino-3-(3-phenoxyphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-2-amino-3-(3-phenoxyphenyl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-amino-3-(3-phenoxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit cyclooxygenase enzymes, leading to reduced production of prostaglandins and subsequent anti-inflammatory effects . The phenoxyphenyl group can enhance binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-amino-3-(3-phenoxyphenyl)propanoic acid is unique due to its chiral nature and specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

(2S)-2-amino-3-(3-phenoxyphenyl)propanoic acid

InChI

InChI=1S/C15H15NO3/c16-14(15(17)18)10-11-5-4-8-13(9-11)19-12-6-2-1-3-7-12/h1-9,14H,10,16H2,(H,17,18)/t14-/m0/s1

InChI Key

CVEJYSBWVPCQMR-AWEZNQCLSA-N

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C[C@@H](C(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)CC(C(=O)O)N

Origin of Product

United States

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